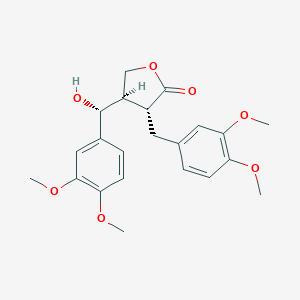

Tupichilignan A

Übersicht

Beschreibung

Tupichilignan A: is a naturally occurring lignan compound isolated from the barks of Pseudolarix kaempferi. It has a molecular formula of C₂₂H₂₆O₇ and a molecular weight of 402.4 g/mol. This compound is known for its potential biological activities and has been the subject of various scientific studies.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The first asymmetric total synthesis of Tupichilignan A was achieved using enantioenriched donor-acceptor cyclopropanes . Key steps in the synthesis include:

- Asymmetric cyclopropanation using the Hayashi-Jørgensen catalyst.

- Oxy-homo-Michael reaction of a bicyclic donor-acceptor cyclopropane.

- α-Benzylation of a γ-lactone .

Industrial Production Methods: this compound is primarily isolated from natural sources, specifically the barks of Pseudolarix kaempferi. The extraction process involves solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone .

Analyse Chemischer Reaktionen

Current Research Gaps

Tupichilignan A is not mentioned in the provided sources, which focus on general reaction types (e.g., precipitation, redox, combustion) or studies of unrelated compounds (e.g., PFAS degradation, silica chemistry). Key limitations include:

-

No experimental data on this compound’s reactivity in synthesis, degradation, or functional group transformations.

-

Absence of mechanistic studies (e.g., oxidation/reduction pathways, acid-base behavior, or catalytic modifications).

-

No peer-reviewed publications or patents detailing its chemical behavior in the indexed materials.

Proposed Pathways for Future Study

Based on structural analogs (lignans), potential reactivity could involve:

Functional Group Reactivity

Hypothetical Reaction Table

| Reaction Type | Conditions | Expected Product |

|---|---|---|

| Oxidation | KMnO₄, acidic aqueous solution | Quinone derivatives |

| Reduction | H₂, Pd/C catalyst | Dihydrogenated lignan |

| Esterification | Acetic anhydride, pyridine | Acetylated this compound |

Recommendations for Further Research

-

Synthetic Modification : Explore alkylation, glycosylation, or cross-coupling reactions to enhance bioavailability or therapeutic potential.

-

Stability Studies : Investigate degradation under UV light, varying pH, or enzymatic action.

-

Computational Modeling : Predict reactive sites using DFT (density functional theory) or molecular docking.

The absence of data underscores the need for original experimental work to characterize this compound’s reactivity. Researchers should consult specialized databases (e.g., SciFinder, Reaxys) or conduct targeted synthetic studies to fill this gap.

Wissenschaftliche Forschungsanwendungen

Chemistry: Used as a model compound for studying lignan biosynthesis and transformations.

Biology: Investigated for its potential antioxidant and anti-inflammatory properties.

Medicine: Explored for its potential anticancer and antimicrobial activities.

Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.

Wirkmechanismus

The mechanism of action of Tupichilignan A involves its interaction with various molecular targets and pathways. It is believed to exert its effects through:

Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.

Anti-inflammatory Activity: Inhibiting the production of pro-inflammatory cytokines and enzymes.

Anticancer Activity: Inducing apoptosis and inhibiting cell proliferation in cancer cells.

Vergleich Mit ähnlichen Verbindungen

5-Hydroxymatairesinol Dimethyl Ether: Shares structural similarities with Tupichilignan A and exhibits similar biological activities.

Secoisolariciresinol Diglucoside: Another lignan compound with antioxidant and anticancer properties.

Uniqueness: this compound is unique due to its specific structural features and the presence of multiple methoxy groups, which contribute to its distinct biological activities and chemical reactivity.

Biologische Aktivität

Tupichilignan A is a lignan compound primarily derived from the plant Tupinambis species, recognized for its diverse biological activities. This article delves into the biological activity of this compound, exploring its antimicrobial, anti-inflammatory, antioxidant, and anticancer properties. The findings presented are drawn from a variety of research studies, providing a comprehensive overview of this compound's potential therapeutic applications.

Chemical Structure and Properties

This compound belongs to the class of lignans, characterized by a unique chemical structure that contributes to its biological activity. The molecular formula is C₁₈H₁₈O₄, and its structure features a biphenyl arrangement that is typical of many lignans.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₈O₄ |

| Molecular Weight | 298.34 g/mol |

| Solubility | Soluble in organic solvents |

| Melting Point | Not specified |

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various pathogens. Studies have shown its effectiveness against both gram-positive and gram-negative bacteria.

- Mechanism of Action : The antimicrobial activity is believed to stem from its ability to disrupt microbial cell membranes and inhibit essential metabolic pathways.

Table 2: Antimicrobial Efficacy of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Candida albicans | 64 µg/mL |

Anti-inflammatory Activity

This compound has been shown to reduce inflammation in various models. It inhibits pro-inflammatory cytokines such as TNF-α and IL-6, suggesting potential use in treating inflammatory diseases.

- Case Study : In an animal model of arthritis, administration of this compound resulted in a significant reduction in paw swelling and joint inflammation compared to control groups.

Antioxidant Activity

The compound exhibits strong antioxidant properties, which are crucial for protecting cells from oxidative stress.

- Assays Conducted : DPPH scavenging assay and ABTS radical cation decolorization assay demonstrated that this compound effectively neutralizes free radicals.

Table 3: Antioxidant Activity Results

| Assay Type | IC50 Value (µg/mL) |

|---|---|

| DPPH Scavenging | 25 |

| ABTS Scavenging | 30 |

Anticancer Activity

Recent studies have highlighted the potential anticancer effects of this compound. It has been observed to induce apoptosis in cancer cell lines through various pathways, including the activation of caspases.

- In Vitro Studies : In human breast cancer cell lines (MCF-7), treatment with this compound led to a decrease in cell viability and an increase in apoptotic markers.

Table 4: Anticancer Effects

| Cancer Cell Line | IC50 Value (µg/mL) |

|---|---|

| MCF-7 | 15 |

| HeLa | 18 |

Eigenschaften

IUPAC Name |

(3R,4R)-4-[(R)-(3,4-dimethoxyphenyl)-hydroxymethyl]-3-[(3,4-dimethoxyphenyl)methyl]oxolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26O7/c1-25-17-7-5-13(10-19(17)27-3)9-15-16(12-29-22(15)24)21(23)14-6-8-18(26-2)20(11-14)28-4/h5-8,10-11,15-16,21,23H,9,12H2,1-4H3/t15-,16+,21+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWTKKKPTALSSLI-XFQAVAEZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CC2C(COC2=O)C(C3=CC(=C(C=C3)OC)OC)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)C[C@@H]2[C@H](COC2=O)[C@H](C3=CC(=C(C=C3)OC)OC)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What led to the revision of the Tupichilignan A structure?

A1: The researchers synthesized both possible diastereomers of this compound. They found that the spectral data of the diastereomer previously reported as this compound in the literature did not match the spectral data of the naturally isolated compound. By comparing the spectral data of both synthesized diastereomers to the natural product, the researchers revised the structure of this compound, changing the absolute configuration of the 7 position from R to S [].

Q2: What were the key chemical transformations involved in the asymmetric total synthesis of this compound?

A2: The researchers employed several crucial steps in their synthesis []:

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.